molecular formula C5H12ClNO2 B3083305 2-Methylamino-propionic acid methyl ester hydrochloride CAS No. 114079-50-4

2-Methylamino-propionic acid methyl ester hydrochloride

Cat. No. B3083305
CAS RN: 114079-50-4
M. Wt: 153.61 g/mol
InChI Key: CYMQHMBRKIJBGI-UHFFFAOYSA-N
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Description

2-Methylamino-propionic acid methyl ester hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.6083 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a propionic acid backbone with a methylamino group at the 2-position and a methyl ester group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.6083 . Further physical and chemical properties are not well documented in the available resources.

Scientific Research Applications

Synthesis and Chemical Applications

  • Ring Opening Reactions : This compound is involved in acid-catalyzed ring-opening reactions. For instance, methyl aziridine-2-carboxylates undergo ring-opening to form chloro-[phenyl-ethylamino] propionic acid methyl ester hydrochlorides (Gnecco et al., 2000).

  • Synthesis of Schiff Bases : It serves as a precursor in synthesizing Schiff bases with antimicrobial properties, starting from pyridinedicarbonyl dichloride (Al-Omar & Amr, 2010).

  • Enzymatic Hydrolysis Studies : The compound has been used in studies of enzymatic hydrolysis, examining the enantioselectivity of various esterases (Dernoncour & Azerad, 1988).

Pharmaceutical and Biological Research

  • Vasodilator Analysis : It has been involved in studies for determining new cerebral vasodilators, such as in the plasma determination of YC-93, a potential vasodilator (Higuchi, Sasaki, & Sado, 1975).

  • Polymorphism in Cardiovascular Drugs : The compound has been studied for polymorphism in drugs like CHF-1035, a treatment for congestive heart failure (Taddei, Torreggiani, & Fini, 2002).

  • Solid-Phase Peptide Synthesis : Its derivatives have been explored in the synthesis of N-methylamino acids, recognized for their therapeutic profiles (Biron & Kessler, 2005).

Material Science and Analytical Chemistry

  • Hyperbranched Polyimides : Research includes the preparation and properties of hyperbranched aromatic polyimides using related ester precursors (Yamanaka, Jikei, & Kakimoto, 2000).

  • Radiation Damage Studies : The compound has been used in studies examining radiation damage in various acids and esters (Bașkan, Osmanoğlu, & Dicle, 2009).

  • Enzymatic Resolution : It has been utilized in the enzymatic resolution of 2-(4-hydroxyphenoxy) propionic acid (Barton, Hamman, Fichter, & Calton, 1990).

properties

IUPAC Name

methyl 2-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMQHMBRKIJBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114079-50-4
Record name methyl 2-(methylamino)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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